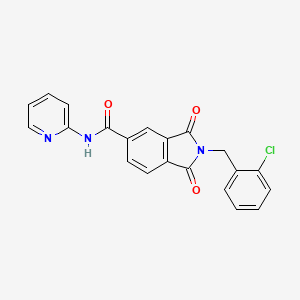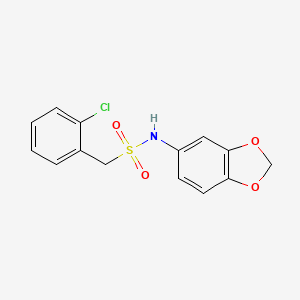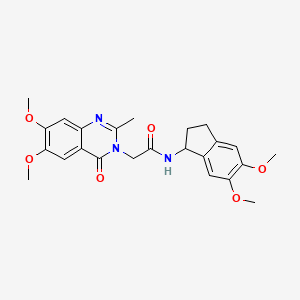![molecular formula C15H16ClN3O2S B14937129 N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937129.png)
N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a chloro group, and an acetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chloro and acetylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(acetylamino)phenyl)-2-chloro-4-nitrobenzamide: Similar structure but with a nitro group instead of a thiazole ring.
N-(3-(acetylamino)phenyl)-2-chloroacetamide: Similar structure but with an acetamide group instead of a thiazole ring.
Uniqueness
N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C15H16ClN3O2S |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
N-(3-acetamidophenyl)-2-chloro-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3O2S/c1-8(2)13-12(19-15(16)22-13)14(21)18-11-6-4-5-10(7-11)17-9(3)20/h4-8H,1-3H3,(H,17,20)(H,18,21) |
Clé InChI |
GKOUSVCDVFRWOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-4-phenylbutan-1-one](/img/structure/B14937054.png)
![4-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide](/img/structure/B14937057.png)
![6-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B14937058.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14937059.png)
![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937060.png)


![N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B14937079.png)

![1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B14937090.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}acetamide](/img/structure/B14937097.png)


